molecular formula C12H18Sn B14505607 [(4-Ethenylphenyl)methyl](trimethyl)stannane CAS No. 64268-27-5

[(4-Ethenylphenyl)methyl](trimethyl)stannane

Cat. No.: B14505607
CAS No.: 64268-27-5
M. Wt: 280.98 g/mol
InChI Key: BPHRHDGPOCAYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethenylphenyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a (4-ethenylphenyl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)methylstannane typically involves the reaction of (4-ethenylphenyl)methyl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of (4-Ethenylphenyl)methylstannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)methylstannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The trimethylstannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or lithium diisopropylamide are employed for substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: Various substituted organotin compounds depending on the reagent used.

Scientific Research Applications

Chemistry

(4-Ethenylphenyl)methylstannane is used as a precursor in the synthesis of complex organotin compounds. It serves as a reagent in cross-coupling reactions and as a catalyst in polymerization processes.

Biology

In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. (4-Ethenylphenyl)methylstannane is investigated for its bioactivity and interaction with biological macromolecules.

Medicine

The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands

Industry

(4-Ethenylphenyl)methylstannane is used in the production of heat-stabilized PVC and as a catalyst in the manufacture of polyurethane foams. Its role in enhancing the properties of materials makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)methylstannane involves the interaction of the tin center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The trimethylstannyl group plays a crucial role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: Similar in structure but lacks the (4-ethenylphenyl)methyl group.

    Triethyltin chloride: Contains ethyl groups instead of methyl groups.

    Triphenyltin chloride: Contains phenyl groups instead of methyl groups.

Uniqueness

(4-Ethenylphenyl)methylstannane is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct reactivity and properties. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.

Properties

CAS No.

64268-27-5

Molecular Formula

C12H18Sn

Molecular Weight

280.98 g/mol

IUPAC Name

(4-ethenylphenyl)methyl-trimethylstannane

InChI

InChI=1S/C9H9.3CH3.Sn/c1-3-9-6-4-8(2)5-7-9;;;;/h3-7H,1-2H2;3*1H3;

InChI Key

BPHRHDGPOCAYED-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CC1=CC=C(C=C1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.